

Hexyl cyanoacetate chemical properties and structure

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Hexyl Cyanoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl cyanoacetate is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes. Its unique molecular architecture, featuring a reactive methylene group flanked by a nitrile and an ester, allows for its participation in a variety of carbon-carbon bond-forming reactions. This document provides an in-depth overview of the chemical and physical properties of **hexyl cyanoacetate**, its molecular structure, detailed experimental protocols for its synthesis and purification, and its characteristic reactivity, with a focus on the Knoevenagel condensation. Spectroscopic data are also presented to aid in its characterization.

Chemical Structure and Identification

Hexyl cyanoacetate, also known as hexyl 2-cyanoacetate, is the hexyl ester of cyanoacetic acid.[1] Its structure is characterized by a hexyl ester group and a nitrile group attached to a central methylene carbon.

Table 1: Structural and Identification Data for **Hexyl Cyanoacetate**[1]



Identifier	Value
IUPAC Name	hexyl 2-cyanoacetate
Synonyms	n-hexyl cyanoacetate, Cyanoacetic acid hexyl ester
CAS Number	13361-53-0
Molecular Formula	C ₉ H ₁₅ NO ₂
SMILES	CCCCCOC(=0)CC#N
InChI	InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7- 10/h2-6,8H2,1H3
InChlKey	PWKKBTPSCGLYBR-UHFFFAOYSA-N

Physicochemical Properties

Hexyl cyanoacetate is a colorless liquid at room temperature with a faint, characteristic odor. It is sparingly soluble in water but exhibits good solubility in many organic solvents.[1]

Table 2: Physicochemical Properties of Hexyl Cyanoacetate

Property	Value	Source
Molecular Weight	169.22 g/mol	[1]
Boiling Point	228.7 °C at 760 mmHg	
Density	0.972 g/cm ³	
Flash Point	98.2 °C	
Vapor Pressure	0.0724 mmHg at 25 °C	
Refractive Index	1.435	
Solubility	Poorly soluble in water; Soluble in alcohols and other organic solvents.	[1]



Experimental Protocols Synthesis of Hexyl Cyanoacetate via Fischer Esterification

The most common method for synthesizing **hexyl cyanoacetate** is through the Fischer esterification of cyanoacetic acid with n-hexanol in the presence of an acid catalyst.[2][3]

Materials:

- Cyanoacetic acid
- n-Hexanol (in excess, can also serve as the solvent)
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
- Toluene or other suitable solvent for azeotropic removal of water
- 5% aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Dean-Stark apparatus or a similar setup for water removal
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

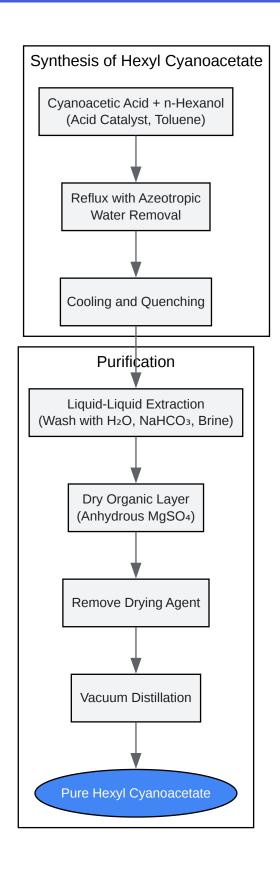
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- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid, a 2 to 3-fold molar excess of n-hexanol, and a suitable solvent such as toluene.
- Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
- Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude hexyl cyanoacetate by vacuum distillation to obtain the final product.[4][5]





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Figure 1: General workflow for the synthesis and purification of **hexyl cyanoacetate**.



Knoevenagel Condensation with Hexyl Cyanoacetate

Hexyl cyanoacetate is a key substrate in the Knoevenagel condensation, a reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[6][7][8][9]

Materials:

- Hexyl cyanoacetate
- An aldehyde or ketone (e.g., benzaldehyde)
- A weak base catalyst (e.g., piperidine, ammonium acetate)
- A suitable solvent (e.g., toluene, ethanol)
- Round-bottom flask
- · Reflux condenser
- · Heating mantle
- Apparatus for workup and purification (as needed)

Procedure:

- In a round-bottom flask, dissolve the aldehyde or ketone and a molar equivalent of hexyl cyanoacetate in a suitable solvent.
- Add a catalytic amount of a weak base.
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
- · Upon completion, cool the reaction mixture.
- The workup procedure will vary depending on the specific reactants and solvent used but generally involves washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.



• The crude product can be purified by recrystallization or column chromatography.

Reactivity and Mechanisms

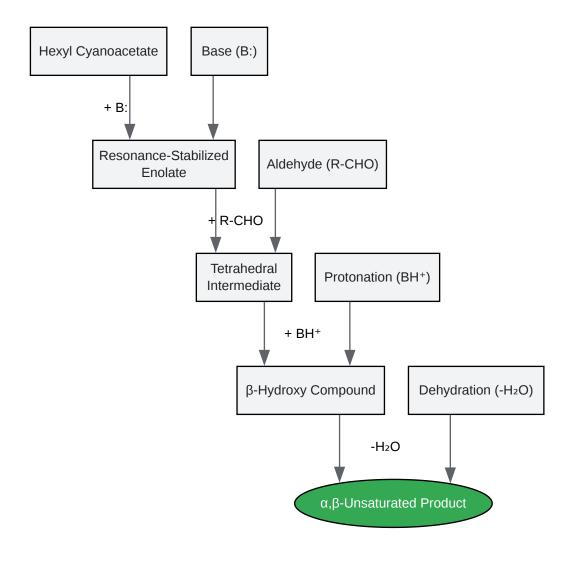
The reactivity of **hexyl cyanoacetate** is dominated by the acidity of the α -protons on the methylene group situated between the electron-withdrawing nitrile and ester groups. This allows for easy deprotonation by a base to form a stabilized carbanion, which is a potent nucleophile.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation proceeds through the following steps:

- Deprotonation: The basic catalyst removes a proton from the active methylene group of hexyl cyanoacetate to form a resonance-stabilized enolate.
- Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
- Protonation: The intermediate is protonated by the conjugate acid of the catalyst or a proton source in the reaction mixture.
- Dehydration: The resulting β-hydroxy compound undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.





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Figure 2: Mechanism of the Knoevenagel condensation with hexyl cyanoacetate.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **hexyl cyanoacetate**.

Infrared (IR) Spectroscopy

The FTIR spectrum of **hexyl cyanoacetate** displays characteristic absorption bands corresponding to its functional groups.[10][11]

Table 3: Predicted FTIR Spectral Data for **Hexyl Cyanoacetate**



Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2960-2850	C-H (alkyl)	Stretching
~2250	C≡N (nitrile)	Stretching
~1750	C=O (ester)	Stretching
~1465	C-H (alkyl)	Bending
~1250-1000	C-O (ester)	Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[12][13][14][15][16][17][18]

Table 4: Predicted ¹H NMR Spectral Data for **Hexyl Cyanoacetate** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.2	Triplet	2H	-O-CH2-(CH2)4-CH3
~3.4	Singlet	2H	NC-CH ₂ -COO-
~1.7	Quintet	2H	-O-CH2-CH2-(CH2)3- CH3
~1.3	Multiplet	6H	-O-(CH2)2-(CH2)3-CH3
~0.9	Triplet	3H	-O-(CH2)5-CH3

Table 5: Predicted ¹³C NMR Spectral Data for **Hexyl Cyanoacetate** (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~165	C=O (ester)
~115	C≡N (nitrile)
~67	-O-CH ₂ -
~31	Methylene carbons of hexyl chain
~28	Methylene carbons of hexyl chain
~25	Methylene carbons of hexyl chain
~22	Methylene carbons of hexyl chain
~25	NC-CH ₂ -COO-
~14	-CH₃

Safety and Handling

Hexyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Hexyl cyanoacetate is a valuable building block in organic synthesis, owing to its versatile reactivity. The information provided in this guide, including its physicochemical properties, detailed synthetic protocols, and spectroscopic data, serves as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its properties and handling requirements is essential for its safe and effective utilization in the laboratory.

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